Cas no 1172356-91-0 (2-(3-Fluoro-benzyl)-piperidine hydrochloride)

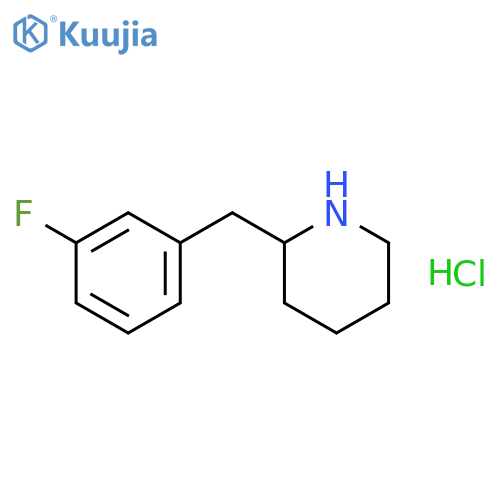

1172356-91-0 structure

商品名:2-(3-Fluoro-benzyl)-piperidine hydrochloride

CAS番号:1172356-91-0

MF:C12H17ClFN

メガワット:229.721485853195

MDL:MFCD08669731

CID:3155063

PubChem ID:17039556

2-(3-Fluoro-benzyl)-piperidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(3-Fluoro-benzyl)-piperidine hydrochloride

- MFCD08669731

- 1172356-91-0

- AB46066

- 2-[(3-Fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)

- 2-(3-Fluorobenzyl)piperidine hydrochloride

- DTXSID30588841

- 2-[(3-FLUOROPHENYL)METHYL]PIPERIDINE HYDROCHLORIDE

- XWB35691

- 2-(3-Fluorobenzyl)piperidinehydrochloride

- 2-[(3-fluorophenyl)methyl]piperidine;hydrochloride

-

- MDL: MFCD08669731

- インチ: InChI=1S/C12H16FN.ClH/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12;/h3-5,8,12,14H,1-2,6-7,9H2;1H

- InChIKey: AUBNCLBEYQVQFB-UHFFFAOYSA-N

- ほほえんだ: c1cc(cc(c1)F)CC2CCCCN2.Cl

計算された属性

- せいみつぶんしりょう: 229.1033554Da

- どういたいしつりょう: 229.1033554Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

2-(3-Fluoro-benzyl)-piperidine hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(3-Fluoro-benzyl)-piperidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB212930-1 g |

2-(3-Fluorobenzyl)piperidine hydrochloride |

1172356-91-0 | 1g |

€433.00 | 2023-06-23 | ||

| abcr | AB212930-250 mg |

2-(3-Fluorobenzyl)piperidine hydrochloride |

1172356-91-0 | 250mg |

€186.50 | 2023-06-23 | ||

| abcr | AB212930-5 g |

2-(3-Fluorobenzyl)piperidine hydrochloride |

1172356-91-0 | 5g |

€1232.00 | 2023-06-23 | ||

| TRC | F588445-500mg |

2-(3-Fluoro-benzyl)-piperidine Hydrochloride |

1172356-91-0 | 500mg |

$ 340.00 | 2022-06-05 | ||

| abcr | AB212930-100 mg |

2-(3-Fluorobenzyl)piperidine hydrochloride |

1172356-91-0 | 100mg |

€118.50 | 2023-06-23 | ||

| abcr | AB212930-5g |

2-(3-Fluorobenzyl)piperidine hydrochloride; . |

1172356-91-0 | 5g |

€1176.00 | 2025-02-13 | ||

| 1PlusChem | 1P008T2Z-250mg |

2-(3-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE |

1172356-91-0 | 95% | 250mg |

$115.00 | 2025-02-24 | |

| 1PlusChem | 1P008T2Z-500mg |

2-(3-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE |

1172356-91-0 | 95% | 500mg |

$176.00 | 2025-02-24 | |

| 1PlusChem | 1P008T2Z-2.5g |

2-(3-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE |

1172356-91-0 | 95% | 2.5g |

$513.00 | 2025-02-24 | |

| 1PlusChem | 1P008T2Z-100mg |

2-(3-FLUORO-BENZYL)-PIPERIDINE HYDROCHLORIDE |

1172356-91-0 | 95% | 100mg |

$70.00 | 2025-02-24 |

2-(3-Fluoro-benzyl)-piperidine hydrochloride 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

1172356-91-0 (2-(3-Fluoro-benzyl)-piperidine hydrochloride) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1172356-91-0)2-(3-Fluoro-benzyl)-piperidine hydrochloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):246.0/697.0